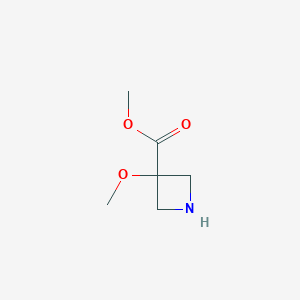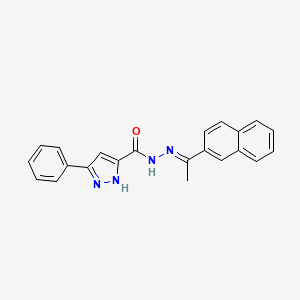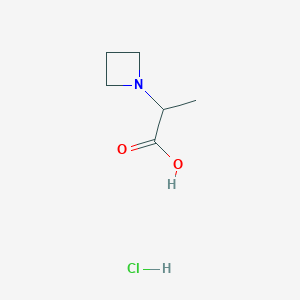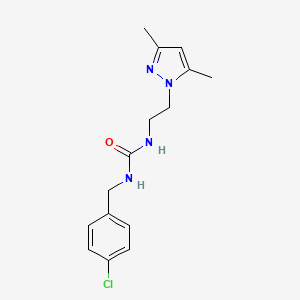![molecular formula C8H17Cl2N3O2 B3011673 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride CAS No. 1864012-24-7](/img/structure/B3011673.png)
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of oxazolidinone and has been studied for its antibacterial properties. In
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
The molecular structures of enantiomeric hydrochloride salts of 1,3-oxazolidin-2-ones, which are structurally similar to 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride, have been studied. These compounds are important in understanding interactions at neuronal acetylcholine receptors. The bent conformation of these molecules, featuring hydrogen bonds in their structures, is significant in their interaction with acetylcholine binding proteins, a homolog of the ligand binding domain of neuronal acetylcholine receptors (Meneghetti et al., 2007).
Synthetic Organic Chemistry and Medicinal Applications
The 1,3-oxazolidin-2-one nucleus, central to compounds like this compound, is a popular heterocycle framework in synthetic organic chemistry. It is employed in the construction of enantiomerically pure compounds used as chiral auxiliaries in asymmetric synthesis. This framework is also notable in pharmaceuticals, exemplified by the antibacterial drug Linezolid (Zappia et al., 2007).
Applications in Protective Groups and Chiral Auxiliaries
Oxazolidin-2-ones, including derivatives like this compound, are widely used as protective groups for 1,2-amino alcohols. Chiral derivatives of these compounds are employed as chiral auxiliaries, with their crystal structures showing a variety of weak interactions including hydrogen bonds and π-π stacking interactions, which are important for their utility in synthetic chemistry (Nogueira et al., 2015).
Potential in Synthesis of Amino Acid Derivatives
Derivatives of 1,3-oxazolidin-2-ones are used in the synthesis of various natural and nonnatural α-amino acids and their derivatives. This demonstrates the synthetic potential of these compounds in creating diverse biochemical structures (Burger et al., 1992).
Anticancer Applications
Novel derivatives of imidazolidin-2-ones, structurally related to this compound, have been synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Penthala et al., 2011).
Propiedades
IUPAC Name |
5-[[(3S)-3-aminopyrrolidin-1-yl]methyl]-1,3-oxazolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.2ClH/c9-6-1-2-11(4-6)5-7-3-10-8(12)13-7;;/h6-7H,1-5,9H2,(H,10,12);2*1H/t6-,7?;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTARMDSQDOIDSW-VNGAUYPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CNC(=O)O2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2CNC(=O)O2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)





![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)
![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)
